3-(Bromomethyl)pyridazine

概要

説明

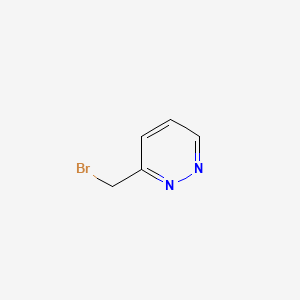

3-(Bromomethyl)pyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring. The bromomethyl group attached to the third position of the pyridazine ring makes this compound particularly interesting for various chemical reactions and applications.

作用機序

Target of Action

3-(Bromomethyl)pyridazine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone and its derivatives have been found to exhibit a wide range of pharmacological activities .

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, the inhibition of calcium ion influx can impact a variety of cellular processes, including muscle contraction, neurotransmitter release, and cell growth .

Result of Action

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives, it’s likely that this compound has multiple effects at the molecular and cellular level .

生化学分析

Biochemical Properties

3-(Bromomethyl)pyridazine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, this compound can bind to proteins involved in signal transduction pathways, altering their conformation and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can alter the expression of genes involved in inflammatory responses, thereby impacting cellular immune functions . In terms of cellular metabolism, this compound can affect the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions. For instance, this compound can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA . These molecular interactions underpin the biochemical and cellular effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biological activities . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant enzyme activity and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction . Therefore, careful consideration of dosage is essential when evaluating the potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it can exert its biological effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)pyridazine typically involves the bromination of 3-methylpyridazine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents.

化学反応の分析

Types of Reactions

3-(Bromomethyl)pyridazine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert it into methylpyridazine derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

Nucleophilic Substitution: Products include azidomethylpyridazine, thiomethylpyridazine, and alkoxymethylpyridazine.

Oxidation: Products include pyridazinecarboxaldehyde and pyridazinecarboxylic acid.

Reduction: Products include methylpyridazine derivatives.

科学的研究の応用

3-(Bromomethyl)pyridazine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

類似化合物との比較

Similar Compounds

3-Methylpyridazine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

3-Chloromethylpyridazine: Similar in reactivity but with different electronic and steric properties due to the chlorine atom.

3-(Hydroxymethyl)pyridazine: More polar and can participate in hydrogen bonding, affecting its solubility and reactivity.

Uniqueness

3-(Bromomethyl)pyridazine is unique due to its high reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its bromomethyl group provides a versatile handle for further functionalization, which is not as easily achieved with other similar compounds.

生物活性

3-(Bromomethyl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biochemical properties, mechanisms of action, and relevant case studies to elucidate its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromomethyl group enhances its reactivity, enabling it to interact with various biological macromolecules. This compound belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.

Target Interactions

This compound has demonstrated the ability to interact with enzymes and proteins, influencing several biochemical pathways. Notably, it can inhibit calcium ion influx, a critical process for platelet aggregation and various cellular functions, including muscle contraction and neurotransmitter release.

Biochemical Pathways

The compound's interaction with key enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, suggests that it may modulate oxidative stress levels within cells. Furthermore, it has been observed to affect signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structure allows it to form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of specific enzymes or pathways associated with microbial growth.

Anticancer Properties

The compound has shown promise in anticancer applications. For instance, studies have reported its efficacy in inhibiting the growth of cancer cell lines such as HeLa (cervical cancer) and SW620 (colon cancer). The growth inhibition values (GI50) for these cell lines have been recorded at concentrations as low as 0.15 μM .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound inhibited the autophosphorylation of Aurora-A kinase in HeLa cells with an IC50 value of 0.087 μM. This suggests that the compound may serve as a selective inhibitor of this kinase, which is crucial for cancer cell proliferation .

- Oxidative Stress Modulation : Another study highlighted the compound's ability to interact with enzymes involved in oxidative stress responses. The modulation of these pathways could provide therapeutic benefits in conditions characterized by oxidative damage.

- Kinase Inhibition : In a broader screening of kinase inhibitors, this compound was found to inhibit multiple kinases involved in critical cellular processes, indicating its potential as a multi-targeted therapeutic agent .

Data Table: Biological Activity Summary

| Activity Type | Target/Effect | IC50/GI50 Values |

|---|---|---|

| Antimicrobial | Various pathogens | Not specified |

| Anticancer | HeLa cells (Aurora-A inhibition) | IC50 = 0.087 μM |

| SW620 cells | GI50 = 0.15 μM | |

| Oxidative Stress | Catalase/Superoxide Dismutase | Interaction noted |

特性

IUPAC Name |

3-(bromomethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBUNOCBCPXDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615712 | |

| Record name | 3-(Bromomethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60023-36-1 | |

| Record name | 3-(Bromomethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。